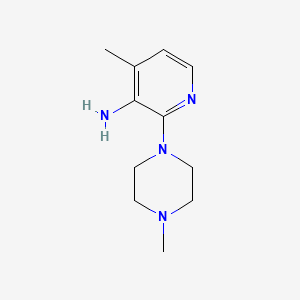
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 1-Methylpiperazine with 2-Amino-4-chloropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: A solution of 1-Methylpiperazine is prepared in an appropriate solvent, such as ethanol or methanol.
Addition of Reagents: 2-Amino-4-chloropyridine is added to the solution, and the mixture is stirred at room temperature.
Reaction Conditions: The reaction mixture is heated to a specific temperature, typically around 80-100°C, and maintained for several hours to ensure complete conversion.
Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acetonitrile, and base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.
科学的研究の応用
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar structure and potential therapeutic applications.
Uniqueness
4-Methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine and piperazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC名 |
4-methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N4/c1-9-3-4-13-11(10(9)12)15-7-5-14(2)6-8-15/h3-4H,5-8,12H2,1-2H3 |
InChIキー |
RENVQEBRJRFDLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)N2CCN(CC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


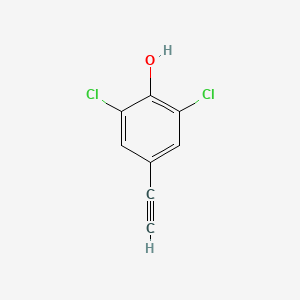
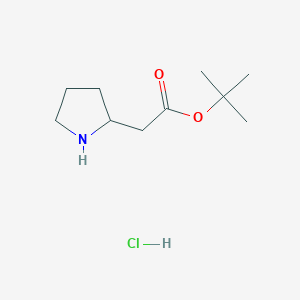



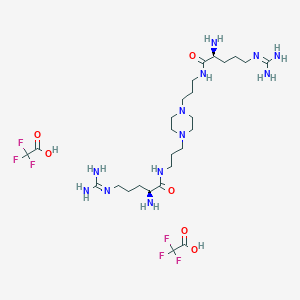
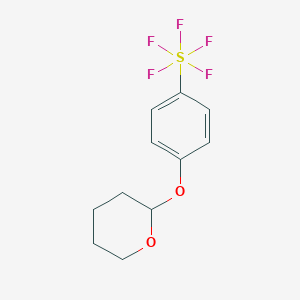
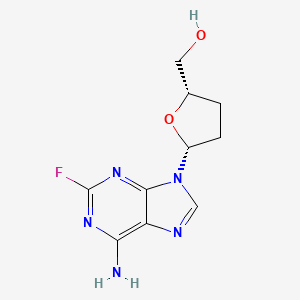
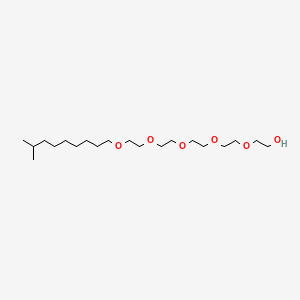



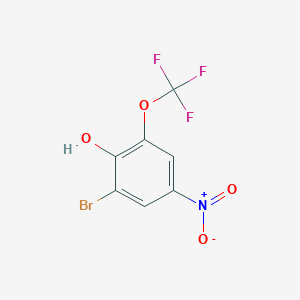
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
